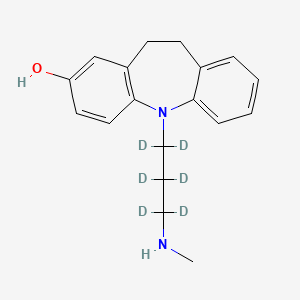
Faah-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Faah-IN-7 is a potent and reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. This compound has demonstrated significant neuroprotective effects, particularly by mitigating oxidative stress in 1321N1 astrocytes. With an IC50 value of 8.29 nM, this compound also shows notable efficacy in ex vivo neuroinflammation models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Faah-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for FAAH inhibitors often involve the use of uracil urea derivatives, which are modified at specific positions to enhance potency and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories under stringent conditions to ensure purity and efficacy. The production process may involve large-scale synthesis followed by purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Faah-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Faah-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of FAAH and its effects on endocannabinoid levels.
Biology: Investigated for its role in modulating oxidative stress and neuroinflammation in cellular models.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, chronic pain, and inflammation
Industry: Utilized in the development of new pharmacological agents targeting the endocannabinoid system.
Mécanisme D'action
Faah-IN-7 exerts its effects by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can modulate various physiological processes, including pain perception, inflammation, and neuroprotection. The inhibition is reversible and occurs through the formation of a non-covalent complex with the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
URB597: Another potent FAAH inhibitor with similar neuroprotective effects.
PF-04457845: A selective FAAH inhibitor with applications in pain management.
JZL195: A dual inhibitor of FAAH and monoacylglycerol lipase (MAGL), offering broader modulation of the endocannabinoid system
Uniqueness
Faah-IN-7 is unique due to its high potency (IC50 = 8.29 nM) and reversible inhibition mechanism. It also demonstrates significant efficacy in reducing oxidative stress and neuroinflammation, making it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C26H29N3O4 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
[3-(3-carbamoyl-5-methylfuran-2-yl)phenyl] 4-(3-phenylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C26H29N3O4/c1-19-17-23(25(27)30)24(32-19)21-10-5-11-22(18-21)33-26(31)29-15-13-28(14-16-29)12-6-9-20-7-3-2-4-8-20/h2-5,7-8,10-11,17-18H,6,9,12-16H2,1H3,(H2,27,30) |
Clé InChI |
JMSBPALRPPPUGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C2=CC(=CC=C2)OC(=O)N3CCN(CC3)CCCC4=CC=CC=C4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


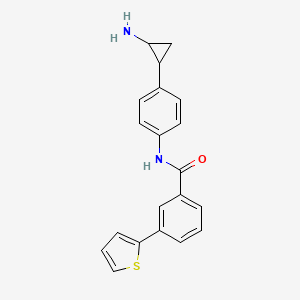
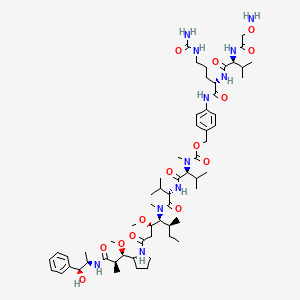
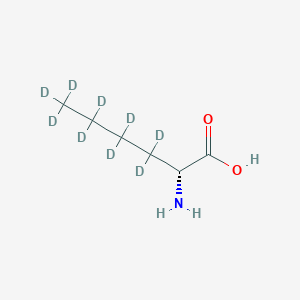
![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
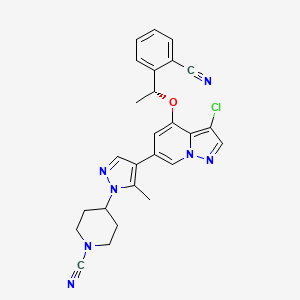
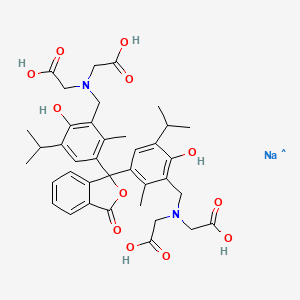
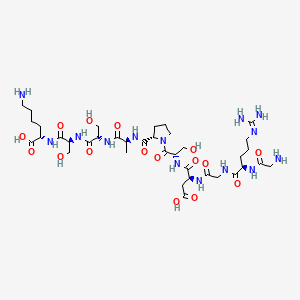
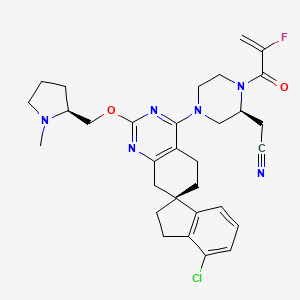
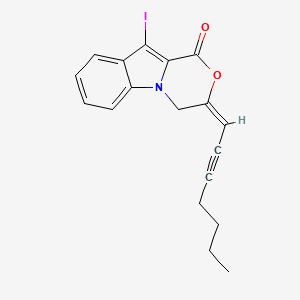
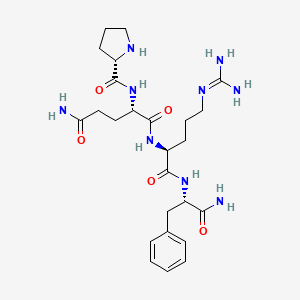
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)
![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)
